2,5-Dichloro-3'-pyrrolidinomethyl benzophenone
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Overview
Description
2,5-Dichloro-3’-pyrrolidinomethyl benzophenone is a synthetic compound with the molecular formula C18H17Cl2NO and a molecular weight of 334.24 g/mol. This compound is known for its unique chemical structure, which includes a benzophenone core substituted with dichloro and pyrrolidinomethyl groups. It was introduced in the 1960s as an anesthetic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone, which is then chlorinated to introduce the dichloro groups at the 2 and 5 positions.
Pyrrolidinomethylation: The chlorinated benzophenone is then reacted with pyrrolidine and formaldehyde under basic conditions to introduce the pyrrolidinomethyl group at the 3’ position.
Industrial Production Methods
Industrial production methods for 2,5-Dichloro-3’-pyrrolidinomethyl benzophenone involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzophenone derivatives.
Scientific Research Applications
2,5-Dichloro-3’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an anesthetic agent and for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3’-pyrrolidinomethyl benzophenone involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in the body, modulating their activity.
Pathways Involved: It affects signaling pathways related to pain perception and inflammation, contributing to its anesthetic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzophenone: Lacks the pyrrolidinomethyl group, making it less versatile in terms of reactivity.
3’-Pyrrolidinomethyl benzophenone: Lacks the dichloro groups, affecting its chemical properties and reactivity.
Uniqueness
2,5-Dichloro-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both dichloro and pyrrolidinomethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-15-6-7-17(20)16(11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGCGBWOCCHXSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643219 |
Source
|
Record name | (2,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-80-4 |
Source
|
Record name | (2,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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